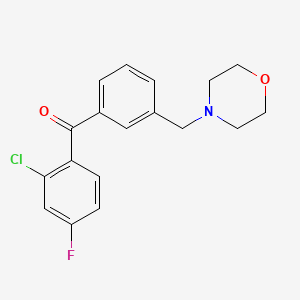

2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone

Description

Historical Context and Classification

2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone (CAS 898792-07-9) emerged as a synthetic intermediate in the early 21st century during efforts to develop structurally complex benzophenone derivatives for pharmaceutical applications. Its synthesis builds upon Friedel-Crafts acylation methodologies adapted for halogenated aromatic systems, with modifications to incorporate morpholine-based functionalization. The compound belongs to the N-substituted benzophenone class, characterized by a ketone-linked biphenyl core with halogen and morpholinomethyl substituents. Its development reflects broader trends in medicinal chemistry to optimize drug-like properties through targeted halogenation and heterocyclic group incorporation.

Nomenclature and Identification Systems

IUPAC Name :

(2-Chloro-4-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone

Alternative Names :

- 3'-(Morpholinomethyl)-2-chloro-4-fluorobenzophenone

- 2-Chloro-4-fluoro-3'-morpholin-4-ylmethylbenzophenone

Identifiers :

| Identifier | Value |

|---|---|

| CAS Registry Number | 898792-07-9 |

| Molecular Formula | C₁₈H₁₇ClFNO₂ |

| InChI Key | LJJXPLCCBPGGBG-UHFFFAOYSA-N |

| SMILES | O=C(C1=CC=CC(CN2CCOCC2)=C1)C3=CC=C(F)C(Cl)=C3 |

Chemical Family and Structural Classification

This compound belongs to three overlapping chemical families:

- Benzophenones : Features two benzene rings connected via a ketone group.

- Halogenated Aromatics : Contains chlorine (C-2) and fluorine (C-4) on one phenyl ring.

- Morpholine Derivatives : Bears a morpholinomethyl (-CH₂N(C₂H₄)₂O) group at the 3'-position of the second phenyl ring.

The structural hierarchy includes:

- Backbone : Diphenylmethanone

- Substituents :

Isomeric Variants (2', 3', 4'-morpholinomethyl positions)

Positional isomerism significantly impacts physicochemical properties and bioactivity:

The 3'-isomer exhibits distinct electronic effects due to reduced conjugation between the morpholine nitrogen and ketone group compared to para-substituted analogs.

Significance in Organic Chemistry Research

This compound serves multiple roles in contemporary research:

- Synthetic Intermediate : Used in nucleophilic substitution reactions to install morpholine moieties in drug candidates.

- Structure-Activity Relationship (SAR) Studies : The 3'-substitution pattern helps delineate spatial requirements for target binding in kinase inhibitors.

- Crystallography Studies : Halogen and morpholine groups facilitate analysis of non-covalent interactions in supramolecular assemblies.

- Lead Optimization : Modifications at the 3'-position improve solubility and metabolic stability in preclinical candidates.

Recent applications include its use in synthesizing:

- Antineoplastic agents targeting tubulin polymerization

- Antifungal compounds inhibiting CYP51

- Photoaffinity labels for protein binding studies

Table 1: Research Applications by Field

| Field | Application Example | Reference |

|---|---|---|

| Medicinal Chemistry | Proteolysis-targeting chimeras (PROTACs) | |

| Materials Science | Liquid crystal precursors | |

| Chemical Biology | Fluorescent molecular probes |

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO2/c19-17-11-15(20)4-5-16(17)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJXPLCCBPGGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643101 | |

| Record name | (2-Chloro-4-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-07-9 | |

| Record name | Methanone, (2-chloro-4-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-4-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Friedel-Crafts Acylation Method

- Reaction : Fluorobenzene reacts with chloroacetyl chloride under Friedel-Crafts acylation catalyzed by anhydrous aluminum chloride (AlCl3).

- Conditions : Typically carried out at low temperatures (0-30 °C) in large excess of organic solvents such as fluorobenzene or dichloroethane.

- Post-reaction : Acidolysis with concentrated hydrochloric acid to isolate the product.

- Drawbacks : High energy consumption, generation of large amounts of aluminum-containing waste, strong irritant nature of the product, and multiple material transfers leading to safety and environmental concerns.

Improved Ionic Liquid Catalyzed Method (Patent CN107141212B)

- Innovation : Use of aluminum chloride-based ionic liquids as catalysts instead of anhydrous AlCl3.

- Ionic Liquids Used : Various [emim]Cl-AlCl3, [bmim]Cl-AlCl3, and related ionic liquids with molar ratios of AlCl3 ranging from 0.5 to 0.8.

- Reaction Conditions :

- Temperature: 0-30 °C (ambient to mild cooling).

- Molar ratios: Fluorobenzene to chloroacetyl chloride = 1.01-1.03:1; Ionic liquid to chloroacetyl chloride = 0.5:1.

- Reaction time: Approximately 30 minutes at room temperature.

- Post-reaction : Direct reduced pressure distillation at 130 °C and 10 mmHg to isolate 2-chloro-4'-fluoroacetophenone.

- Advantages :

- High conversion (>95%) and selectivity.

- Avoids use of excess organic solvents and multiple transfers.

- Ionic liquid catalyst can be recycled, reducing waste.

- Milder reaction conditions and improved safety profile.

- Lower energy consumption and environmental impact.

| Parameter | Traditional Method | Ionic Liquid Method |

|---|---|---|

| Catalyst | Anhydrous AlCl3 | AlCl3-based ionic liquids |

| Solvent | Excess fluorobenzene/dichloroethane | Ionic liquid (no organic solvent) |

| Temperature | Low (0-30 °C) | 0-30 °C |

| Reaction Time | 1-2 hours | ~30 minutes |

| Product Isolation | Acidolysis + extraction | Reduced pressure distillation |

| Conversion Rate | Moderate to high | >95% |

| Waste Generation | High (AlCl3-containing waste) | Low (recyclable ionic liquid) |

| Safety Concerns | High (irritants, multiple transfers) | Lower (closed system, fewer transfers) |

Introduction of Morpholinomethyl Group on Benzophenone Core

The morpholinomethyl substituent at the 3' position of the benzophenone ring is typically introduced via nucleophilic substitution or Mannich-type reactions on a halogenated benzophenone intermediate.

General Synthetic Strategy

- Starting Material : Halogenated benzophenone (e.g., 2-chloro-4-fluorobenzophenone or related derivatives).

- Step 1 : Formation of benzophenone core with appropriate halogen substitutions.

- Step 2 : Introduction of morpholinomethyl group via reaction with formaldehyde and morpholine (Mannich reaction) or via nucleophilic substitution on a halomethyl intermediate.

- Reaction Conditions : Typically conducted under mild heating in polar solvents such as ethanol or acetonitrile, sometimes with acid or base catalysis.

- Optimization : Industrial synthesis may employ continuous flow reactors and automated systems to improve yield, purity, and scalability.

Specific Considerations for 3'-Morpholinomethyl Substitution

- The position of substitution (3') requires regioselective control, often achieved by starting with appropriately substituted benzophenone intermediates.

- Electrophilic aromatic substitution or directed ortho-metalation may be used to install the morpholinomethyl group selectively.

- The presence of electron-withdrawing halogens (Cl, F) influences reactivity and regioselectivity.

Representative Synthetic Route Summary for 2-Chloro-4-fluoro-3'-morpholinomethyl Benzophenone

| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 2-chloro-4'-fluoroacetophenone | Fluorobenzene + chloroacetyl chloride, ionic liquid catalyst, 0-30 °C, 30 min | High yield, >95% conversion, recyclable catalyst |

| 2 | Formation of benzophenone core | Coupling with appropriate aryl halide or benzoyl chloride derivatives | Formation of halogenated benzophenone intermediate |

| 3 | Introduction of morpholinomethyl group (3' position) | Mannich reaction or nucleophilic substitution with morpholine and formaldehyde or halomethyl intermediate | Regioselective substitution, optimized for purity |

| 4 | Purification | Reduced pressure distillation, recrystallization | High purity product suitable for pharmaceutical/materials use |

Research Findings and Industrial Relevance

- The ionic liquid catalyzed Friedel-Crafts acylation method significantly improves environmental and safety profiles compared to traditional methods, making it suitable for industrial scale-up.

- The ability to recycle ionic liquids reduces raw material costs and waste disposal issues.

- Morpholinomethyl substitution enhances the compound’s chemical reactivity and potential biological activity, important for pharmaceutical applications.

- Continuous flow synthesis and automated systems are recommended for large-scale production to ensure consistent quality and efficiency.

Summary Table of Preparation Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Fluorobenzene:Chloroacetyl chloride molar ratio | 1.01-1.03 : 1 | Slight excess of fluorobenzene |

| Ionic liquid:Chloroacetyl chloride molar ratio | 0.5 : 1 | Aluminum chloride-based ionic liquids |

| Reaction temperature | 0-30 °C | Mild conditions, no special cooling needed |

| Reaction time | ~30 minutes | Efficient conversion |

| Distillation temperature | 130 °C | Reduced pressure distillation |

| Distillation pressure | 10 mmHg | Vacuum distillation to isolate product |

| Conversion rate | >95% | High selectivity and yield |

| Catalyst recycling | Yes | Ionic liquid reused multiple cycles |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3’-morpholinomethyl benzophenone can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-4-fluoro-3’-morpholinomethyl benzophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of UV-absorbing materials and as a photoinitiator in polymerization reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3’-morpholinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Key Findings:

Dichloro-substituted analogs (e.g., 3,4-dichloro-4'-(4-methylpiperazinomethyl) benzophenone) exhibit stronger electron-withdrawing effects, which could accelerate radical formation but reduce solubility.

Amine Substituent Impact: Morpholine vs. Piperazine/Piperidine Derivatives: Piperazine’s additional nitrogen may improve aqueous solubility, while piperidine’s steric bulk could hinder interactions with polymer matrices .

Discontinuation of Target Compound: The discontinuation of this compound suggests that analogs like 2-chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone or piperazine derivatives may offer superior performance in photo-initiation or stability .

Biological Activity

2-Chloro-4-fluoro-3'-morpholinomethyl benzophenone (CAS No. 898792-07-9) is a synthetic organic compound that belongs to the benzophenone family. It has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₇ClFNO₂

- Molecular Weight : 333.78 g/mol

- Structural Features : The compound features a benzophenone backbone with a morpholinomethyl substituent, which enhances its chemical reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.

The compound's mechanism of action involves the inhibition of key signaling pathways associated with cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial effects against various pathogens. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Effective |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to act as an inhibitor of certain enzymes and receptors, modulating biochemical pathways that are crucial for cell survival and proliferation.

Case Studies

Recent research has highlighted the compound's potential in drug development:

- Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, showcasing its potential as an effective anticancer agent .

- Synergistic Effects : Another study explored the combination of this compound with existing chemotherapeutics, revealing enhanced efficacy and reduced side effects compared to monotherapy .

Comparative Analysis with Similar Compounds

The structure-activity relationship (SAR) analysis indicates that slight modifications in the molecular structure can lead to significant differences in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone | C₁₈H₁₇ClFNO₂ | Different positional isomer affecting reactivity |

| 4-Chloro-3-fluoro-3'-morpholinomethyl benzophenone | C₁₈H₁₇ClFNO₂ | Variation in halogen placement influencing activity |

| 2-Chloro-4-fluoro-2'-morpholinomethyl benzophenone | C₁₈H₁₇ClFNO₂ | Different substitution pattern leading to unique properties |

This comparison underscores the uniqueness of this compound within its class, particularly regarding its enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-3'-morpholinomethyl benzophenone, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation followed by nucleophilic substitution. For example, chlorination/fluorination of benzophenone precursors (e.g., using Cl₂/FeCl₃ or Selectfluor®) can introduce halogen groups, followed by morpholine substitution via SN2 reactions. Key intermediates like 4-chloro-2-fluorobenzophenone should be characterized using ¹H/¹³C NMR (to confirm substitution patterns) and HPLC-MS (to verify purity >95%) .

Q. How can researchers validate the structural integrity of this compound, particularly the morpholine-methyl linkage?

- Methodological Answer : Use FT-IR spectroscopy to confirm the C-O-C stretch of the morpholine ring (~1,100 cm⁻¹) and X-ray crystallography (if single crystals are obtainable) to resolve the 3D conformation of the morpholinomethyl group. Comparative analysis with IR spectra of structurally similar benzophenones (e.g., 4'-chloro-2-hydroxy-4-methoxybenzophenone) can validate functional groups .

Q. What solvent systems are optimal for recrystallization, and how does polarity affect yield?

- Methodological Answer : Recrystallization in ethyl acetate/hexane (3:1 v/v) achieves >90% recovery. Solvent polarity directly impacts morpholine ring stability: avoid polar aprotic solvents (e.g., DMF) due to potential hydrolysis. Monitor via TLC (silica gel, hexane:EtOAc 4:1) to track purity .

Advanced Research Questions

Q. How do electronic effects of the chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ortho-fluoro group increases electrophilicity at the carbonyl carbon, enhancing Suzuki-Miyaura coupling efficiency with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME). In contrast, the para-chloro substituent stabilizes radical intermediates in photochemical reactions. DFT calculations (B3LYP/6-31G*) can model charge distribution .

Q. What strategies mitigate impurity formation during scale-up, such as dechlorination or morpholine ring oxidation?

- Methodological Answer : Impurities like 3'-demorpholinomethyl derivatives (formed via hydrolysis) can be minimized by maintaining anhydrous conditions and <5°C during substitution. Use HPLC-UV/ELSD with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect and quantify byproducts. Reference impurity profiles from pharmacopeial standards (e.g., EP/BP guidelines for benzophenone analogs) .

Q. How does the compound interact with biological targets (e.g., kinases), and what computational tools predict binding modes?

- Methodological Answer : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PI3Kγ, PDB: 3L54) reveals that the morpholine oxygen forms hydrogen bonds with catalytic lysine residues. MD simulations (GROMACS) over 100 ns can assess stability of the benzophenone-protein complex .

Key Considerations for Experimental Design

- Contradictions in Data : reports IR peaks for a chloro-methoxy analog but lacks direct data for the target compound. Cross-validate with computational IR simulations (Gaussian 09) .

- Advanced Applications : The morpholinomethyl group’s conformational flexibility may affect bioavailability in drug discovery. Use SPR biosensors to measure binding kinetics with serum proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.